

# Pamiparib AME: Quantitative Pharmacokinetic Data

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## Compound Focus: Pamiparib

CAS No.: 1446261-44-4

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The following table summarizes the key quantitative findings from a human mass balance study and other relevant pharmacokinetic data [1]:

Parameter	Description	Value (Mean $\pm$ SD or Geometric Mean)
Administered Dose	Single oral dose in mass balance study	60 mg / 100 $\mu$ Ci [ $^{14}$ C]-pamiparib [1]
Oral Bioavailability	Indicated by low fecal excretion of parent drug	High (near-complete absorption) [1] [2]
Time to Cmax (tmax)	Median time to maximum plasma concentration	2.00 hours (range: 1.00–3.05) [1]
Terminal Half-life (t $_{1/2}$ )	Geometric mean half-life	28.7 hours [1]
Plasma Protein Binding	Unbound fraction (fu) in plasma	0.041 (4.1%) [3]
Total Recovery of [ $^{14}$ C]	Cumulative radioactivity in excreta	84.7% $\pm$ 3.5% [1]
Route of Excretion	Feces	65.3% of administered dose [1]
Route of Excretion	Urine	19.4% of administered dose [1]

Parameter	Description	Value (Mean $\pm$ SD or Geometric Mean)
Unchanged Pamiparib in Feces	Percentage of administered dose	2.11% [1]
Unchanged Pamiparib in Urine	Percentage of administered dose	1.11% [1]
Primary Enzymes Involved	Cytochrome P450 enzymes	CYP3A and CYP2C8 [4] [1]

## Detailed Experimental Protocol: Human AME Study

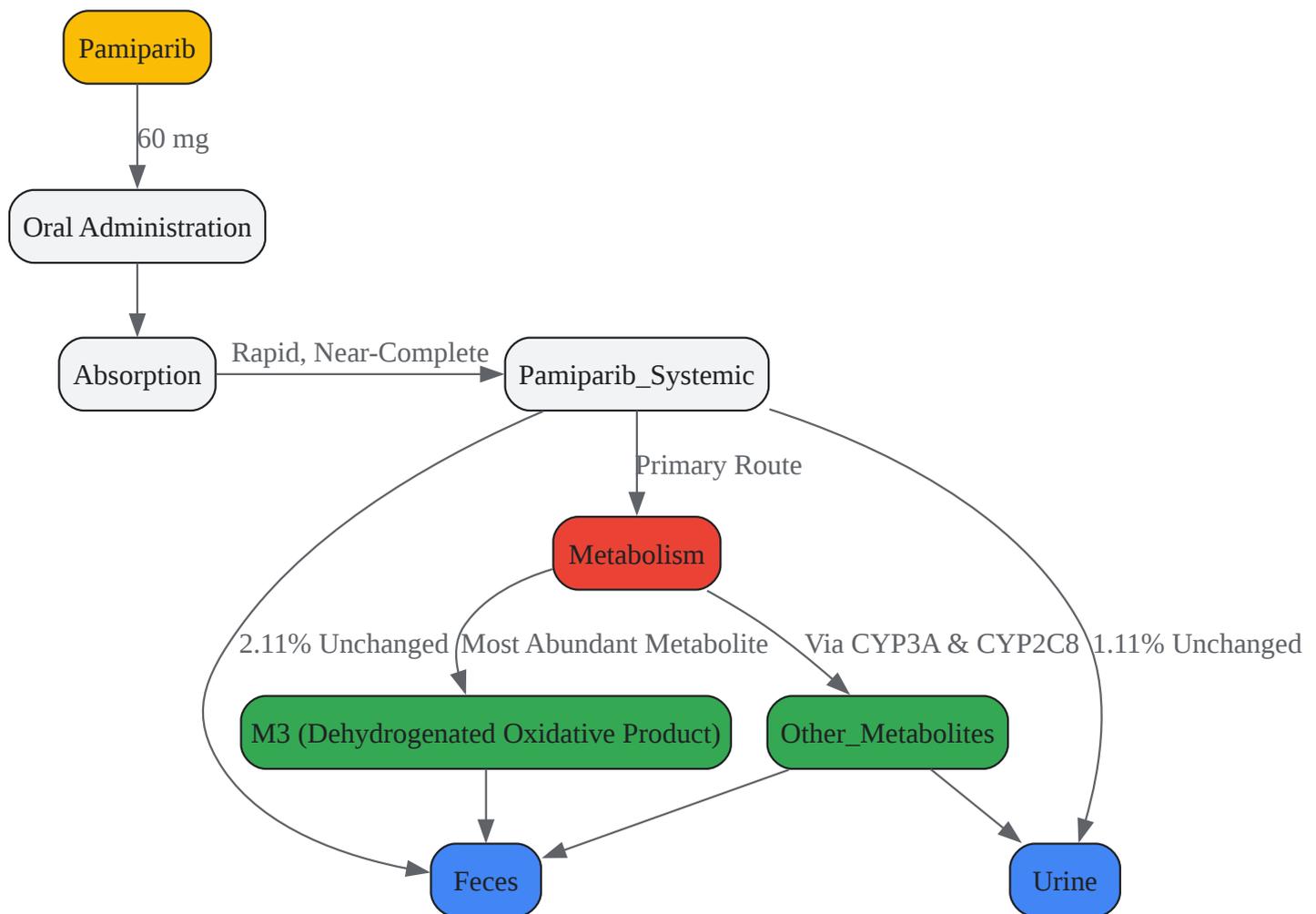
The core data comes from a phase 1, open-label, single-center study (NCT03991494; BGB-290-106) designed to investigate the AME of [<sup>14</sup>C]-pamiparib [1].

- **Patient Population:** The study enrolled **four adult patients with advanced and/or metastatic solid tumors** who had progressed on standard therapy. Consistent with its clastogenic mechanism of action, the study was conducted in cancer patients rather than healthy volunteers [1].
- **Study Design:** Patients were admitted to a clinical research unit and received a **single oral 60 mg dose of [<sup>14</sup>C]-pamiparib ( $\approx$ 100  $\mu$ Ci)** after an overnight fast. They remained in the unit for at least 7 days, with blood, urine, and feces collected extensively during this period. Collection continued on an outpatient basis if necessary until specific radioactivity recovery criteria were met [1].
- **Bioanalytical Methods:**
  - **Pharmacokinetics:** Plasma concentrations of unchanged **pamiparib** were determined using a validated **liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS)** method [4].
  - **Radioactivity Measurement:** Total radioactivity in blood, plasma, urine, and feces was measured to account for the total fate of the administered dose.
  - **Metabolite Profiling and Identification:** Metabolite profiles in plasma, urine, and feces were generated using advanced chromatographic techniques, and metabolites were identified by comparison with synthesized reference standards where available [1].

## Metabolic Pathways and Disposition of Pamiparib

The study concluded that **pamiparib** is **mainly cleared through metabolism**, with minimal renal excretion of the parent drug [1]. The primary metabolic pathways involve **N-oxidation and oxidation of the pyrrolidine ring**.

The following diagram illustrates the major metabolic pathways and overall disposition of **pamiparib** in the body, synthesized from the study findings:



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Overview of **pamiparib**'s absorption, metabolism, and excretion pathways.

## Key Interpretations and Implications for Drug Development

- **High Oral Absorption:** The low recovery of unchanged **pamiparib** in feces (2.11%) indicates that the drug is almost completely absorbed after oral administration [1].
- **Low Renal Clearance of Parent Drug:** The minimal unchanged **pamiparib** in urine (1.11%) suggests that renal clearance is not a major route of elimination for the parent compound. This may inform its use in patients with renal impairment [1].
- **Drug-Drug Interaction (DDI) Liability:** The identification of **CYP3A and CYP2C8** as the primary enzymes responsible for **pamiparib**'s metabolism flags a potential for interactions with strong inducers or inhibitors of these enzymes [4] [1].
  - **CYP3A Inducers:** Coadministration with the strong CYP3A inducer rifampin reduced **pamiparib**'s systemic exposure (AUC) by 38-43% [4]. This suggests that dose adjustments may be necessary when **pamiparib** is given with strong CYP3A inducers.
  - **CYP3A Inhibitors:** Coadministration with the strong CYP3A inhibitor itraconazole **did not significantly affect pamiparib**'s exposure. This indicates that dose modifications are likely not needed with CYP3A inhibitors [4].

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## References

1. Human Mass Balance and Metabolite Profiling of [14C] [pmc.ncbi.nlm.nih.gov]
2. Phase 1A/1B dose-escalation and - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
3. Population Pharmacokinetic Modeling of Total and Unbound ... [pmc.ncbi.nlm.nih.gov]
4. The pharmacokinetics of pamiparib in the presence of a strong ... [pmc.ncbi.nlm.nih.gov]

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